1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea
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Overview
Description
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound characterized by its unique structural features, including a hydroxy group, a methylthio group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-methylbutanoic acid and tetrahydro-2H-pyran-4-amine.
Formation of Intermediate:
Coupling Reaction: The intermediate is then coupled with tetrahydro-2H-pyran-4-amine under controlled conditions to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and urea groups can form hydrogen bonds with active sites, while the methylthio group may participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.
Comparison with Similar Compounds
1-(2-Hydroxy-2-methylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the methylthio group, which may affect its reactivity and interaction with targets.
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(pyridin-4-yl)urea:
Uniqueness: 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its combination of functional groups, which confer specific reactivity and interaction profiles. This makes it a valuable compound for targeted applications in various scientific and industrial fields.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(16,5-8-18-2)9-13-11(15)14-10-3-6-17-7-4-10/h10,16H,3-9H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKXRHLQOZVVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1CCOCC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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